molecular formula C11H12N2O B2420265 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 453510-82-2

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B2420265
CAS No.: 453510-82-2
M. Wt: 188.23
InChI Key: WAMCIZVOAFVJRP-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings

Scientific Research Applications

Preparation Methods

The synthesis of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves multistep synthetic routes. One common method includes the condensation of 2,6-dimethylpyridine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts to ensure efficient and cost-effective synthesis .

Chemical Reactions Analysis

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit cell viability by interfering with key signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of pathways such as the PI3K/Akt and MAPK/ERK signaling cascades .

Comparison with Similar Compounds

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-4-5-10-12-8(2)11(9(3)14)13(10)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMCIZVOAFVJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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